molecular formula C18H15NO5S B2585091 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034487-20-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2585091
CAS No.: 2034487-20-0
M. Wt: 357.38
InChI Key: YCBFKTRZGMUBCJ-UHFFFAOYSA-N
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Description

This compound is a multifunctional carboxamide derivative featuring a benzo[d][1,3]dioxole (commonly termed "benzodioxole") core linked to a substituted ethyl group. The ethyl chain bears hydroxyl, furan-3-yl, and thiophen-2-yl substituents, creating a structurally complex molecule. The benzodioxole moiety is known for enhancing metabolic stability and bioavailability in pharmaceuticals, while the heterocyclic thiophene and furan groups may contribute to π-π stacking interactions or modulate electronic properties for target binding . Though direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., HSD-2, HSD-4, and A11–A13) suggest synthetic routes involving carboxamide coupling reactions followed by purification via silica gel chromatography .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-17(12-3-4-14-15(8-12)24-11-23-14)19-10-18(21,13-5-6-22-9-13)16-2-1-7-25-16/h1-9,21H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBFKTRZGMUBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and a benzo[d][1,3]dioxole moiety. This structural arrangement suggests potential interactions with various biological targets, leading to diverse biological activities.

The compound's molecular formula is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of 303.3 g/mol. Its unique combination of functional groups may impart distinct chemical properties that facilitate interactions with biological systems.

PropertyValue
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
StructureStructure

Antimicrobial Activity

Compounds containing furan and thiophene rings have been reported to exhibit significant antibacterial and antifungal properties. For instance, similar derivatives have shown activity against various bacterial strains and fungi, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory activities. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Anticancer Potential

The anticancer activity of compounds related to this compound is an area of growing interest. Studies have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections.
  • Cytotoxicity Testing : In vitro studies on cancer cell lines demonstrated that derivatives exhibited selective cytotoxicity, with IC50 values ranging from 1 to 10 µM against various tumor types, indicating a promising lead for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
  • Antifungal Activity : Similar structures have shown antifungal properties, indicating a broad spectrum of activity.

Antiviral Activity

Studies on structurally related compounds have demonstrated promising results against viral targets. For example, specific derivatives have been identified as inhibitors of the SARS-CoV-2 main protease with IC50 values in the low micromolar range (e.g., 1.55 μM).

Cytotoxicity Assessments

Evaluations have shown low cytotoxicity for related compounds in various cell lines, with CC50 values exceeding 100 μM. This indicates a favorable safety profile for potential therapeutic applications.

Research Findings and Case Studies

Study FocusFindings
Antibacterial ActivityThe compound inhibited growth in various bacterial strains, suggesting its use in treating infections.
Antiviral ActivityDerivatives showed activity against SARS-CoV-2, highlighting potential as antiviral agents.
CytotoxicityLow cytotoxicity observed in multiple cell lines supports its safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzo[d][1,3]dioxole-5-carboxamide derivatives. Key structural analogs include:

Compound Name Substituents Key Differences References
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,4-dimethoxyphenyl group Lacks thiophene/furan; methoxy groups reduce polarity vs. hydroxyl in target
HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,5-dimethoxyphenyl group Symmetric methoxy substitution; lower melting point (150.5–152°C) vs. HSD-2
A11 (N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide) Biphenyl-furan substituent Larger aromatic system; higher molecular weight (487.9 [M+Na]+)
Compound 43 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) Thiophene-thiazole-cyclopropane system Rigid cyclopropane ring; potential kinase inhibition activity

Physicochemical Properties

  • Melting Points : HSD-2 and HSD-4 exhibit melting points of 175–177°C and 150.5–152°C, respectively . The target compound’s hydroxyl group may elevate its melting point due to hydrogen bonding, though steric effects from thiophene/furan could counterbalance this.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural complexity), higher than HSD-2 (313.3 g/mol) but lower than A11 (487.9 g/mol) .

Substituent Effects

  • Hydroxyl Group : Enhances solubility and hydrogen-bonding capacity vs. methoxy groups in HSD-2/HSD-3.
  • Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability compared to furan’s oxygen, as seen in pesticide derivatives () .

Q & A

What are the key challenges in synthesizing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can they be methodologically addressed?

Basic Research Question
The synthesis of this compound involves challenges in stereochemical control (due to the hydroxyl group) and regioselectivity in coupling furan and thiophene moieties. Methodological strategies include:

  • Stepwise coupling : Using protective groups for hydroxyl and thiol functionalities to avoid undesired side reactions during heterocycle assembly .
  • Catalytic optimization : Employing Pd-catalyzed cross-coupling reactions for precise C–S or C–O bond formation, as demonstrated in analogous thiophene-furan hybrid syntheses .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and NMR monitoring to isolate stereoisomers .

How can the structural integrity and purity of this compound be validated post-synthesis?

Basic Research Question
Validation requires multi-technique characterization:

  • NMR spectroscopy : 1H and 13C NMR to confirm the presence of furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm) protons .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) can model:

  • Electron density distribution : Using functionals like B3LYP/6-311++G(d,p) to map reactive sites (e.g., hydroxyl group nucleophilicity) .
  • Frontier molecular orbitals (FMOs) : Predicting charge-transfer interactions for potential pharmacological activity .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations to evaluate stability in aqueous or lipid environments .

How can researchers design in vitro assays to evaluate the compound’s biological activity?

Advanced Research Question
Assay design should align with structural analogs:

  • Target selection : Prioritize enzymes/receptors with known interactions to benzodioxole or thiophene derivatives (e.g., cytochrome P450 or kinase inhibitors) .
  • Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values in cell-based models .
  • Control compounds : Include structurally similar molecules (e.g., N-benzoylphenyl derivatives) to establish SAR baselines .

What experimental conditions could influence the compound’s stability, and how can degradation products be characterized?

Advanced Research Question
Stability studies should address:

  • Hydrolytic degradation : Incubate in pH 7.4 buffer at 37°C; monitor via LC-MS for hydrolysis of the carboxamide or benzo[d][1,3]dioxole .
  • Oxidative pathways : Expose to H2O2 or cytochrome P450 enzymes to identify quinone or sulfoxide derivatives .
  • Photostability : UV-Vis irradiation (254 nm) to assess furan ring cleavage, analyzed by TLC or GC-MS .

How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Advanced Research Question
SAR optimization strategies include:

  • Substituent variation : Synthesize analogs with halogenated benzodioxole or methylated thiophene to assess steric/electronic effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., hydroxyl group H-bond donors) .
  • In vivo correlation : Test derivatives in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) to refine SAR .

What methodologies are recommended for assessing the compound’s pharmacokinetic profile?

Advanced Research Question
Key approaches include:

  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS to identify phase I/II metabolites .
  • BBB permeability : Parallel artificial membrane permeability assay (PAMPA) to predict central nervous system activity .

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